

Application Notes and Protocols: Formic Anhydride in the Synthesis of Aldehydes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formic anhydride*

Cat. No.: *B048480*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride and its mixed anhydride derivatives, particularly acetic **formic anhydride**, serve as effective formylating agents in organic synthesis. While widely recognized for the N-formylation of amines and O-formylation of alcohols, their application in C-formylation reactions provides a viable route for the synthesis of aldehydes. This methodology is particularly useful when reacting with organometallic reagents, such as Grignard reagents, offering a direct pathway to introduce a formyl group and generate the corresponding aldehyde.

Formic anhydride itself is unstable and not commercially available, often decomposing at room temperature into formic acid and carbon monoxide.[1][2] Consequently, it is typically generated in situ for immediate use.[3][4] A more stable and commonly used alternative is acetic **formic anhydride**, which can be prepared from readily available starting materials and isolated.[1] This mixed anhydride presents two electrophilic sites for nucleophilic attack: the formyl and the acetyl carbonyl carbons. In reactions with Grignard reagents, preferential attack at the more electrophilic formyl carbon leads to the formation of aldehydes.[5][6]

These application notes provide detailed protocols for the preparation of acetic **formic anhydride** and its subsequent use in the synthesis of aldehydes via reaction with Grignard reagents, based on established literature.

Data Presentation

The following table summarizes the yields of aldehydes and the corresponding ketone byproducts from the reaction of various Grignard reagents with acetic **formic anhydride** at -70°C, as reported by Edwards and Kammann (1964).[\[5\]](#)

Grignard Reagent	Aldehyde Yield (%)	Ketone (Methyl Ketone) Yield (%)
Phenylmagnesium bromide	55	11
p-Tolylmagnesium bromide	60	12
p-Anisylmagnesium bromide	61	13
α-Naphthylmagnesium bromide	49	10
Mesitylmagnesium bromide	36	0
n-Butylmagnesium bromide	23	24
sec-Butylmagnesium bromide	12	26
t-Butylmagnesium bromide	8	28
n-Propylmagnesium bromide	1	2
Ethylmagnesium bromide	1	2

Experimental Protocols

Protocol 1: Preparation of Acetic Formic Anhydride

This protocol is adapted from the procedure published in Organic Syntheses.[\[1\]](#)

Materials:

- Sodium formate (finely ground)
- Anhydrous diethyl ether

- Acetyl chloride
- Dry, 2-L, three-necked, round-bottomed flask
- Mechanical stirrer
- Thermometer
- Reflux condenser with a calcium chloride tube
- Dropping funnel

Procedure:

- Setup: Assemble the dry three-necked flask with the stirrer, thermometer, reflux condenser, and dropping funnel. Charge the flask with 300 g (4.41 moles) of finely ground sodium formate and 250 mL of anhydrous diethyl ether.[\[1\]](#)
- Reaction: Begin stirring the mixture. Add 294 g (266 mL, 3.75 moles) of acetyl chloride via the dropping funnel as rapidly as possible while maintaining the internal temperature between 23–27°C. An ice bath may be required for cooling.[\[1\]](#)
- Stirring: After the addition is complete, continue to stir the mixture for 5.5 hours at 23–27°C to ensure the reaction goes to completion.[\[1\]](#)
- Filtration: Quickly filter the mixture with suction to remove sodium chloride and any unreacted sodium formate. Rinse the solid residue with 100 mL of anhydrous diethyl ether and combine the washings with the filtrate.[\[1\]](#)
- Isolation: Remove the diethyl ether from the filtrate by distillation at reduced pressure. Distill the remaining residue to yield colorless acetic **formic anhydride**. The boiling point is 27–28°C at 10 mm Hg.[\[1\]](#) The expected yield is approximately 212 g (64%).[\[1\]](#)
- Storage: Store the acetic **formic anhydride** at 4°C in a flask with a polyethylene stopper. Caution: Do not store in a sealed container as it can decompose to acetic acid and carbon monoxide, leading to pressure buildup.[\[1\]](#)

Protocol 2: Synthesis of Aldehydes from Acetic Formic Anhydride and Grignard Reagents

This generalized protocol is based on the research by Edwards and Kammann.[5]

Materials:

- Appropriate Grignard reagent in diethyl ether or THF
- Acetic **formic anhydride**
- Anhydrous diethyl ether or THF
- Dry, three-necked, round-bottomed flask
- Magnetic stirrer
- Thermometer
- Dropping funnel
- Nitrogen or Argon gas inlet
- Dry ice/acetone bath
- Saturated aqueous ammonium chloride solution
- Hydrochloric acid (e.g., 2N)
- Standard laboratory glassware for extraction and purification

Procedure:

- Setup: In a dry, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and an inert gas inlet, add a solution of acetic **formic anhydride** in anhydrous diethyl ether.
- Cooling: Cool the flask to -70°C using a dry ice/acetone bath.

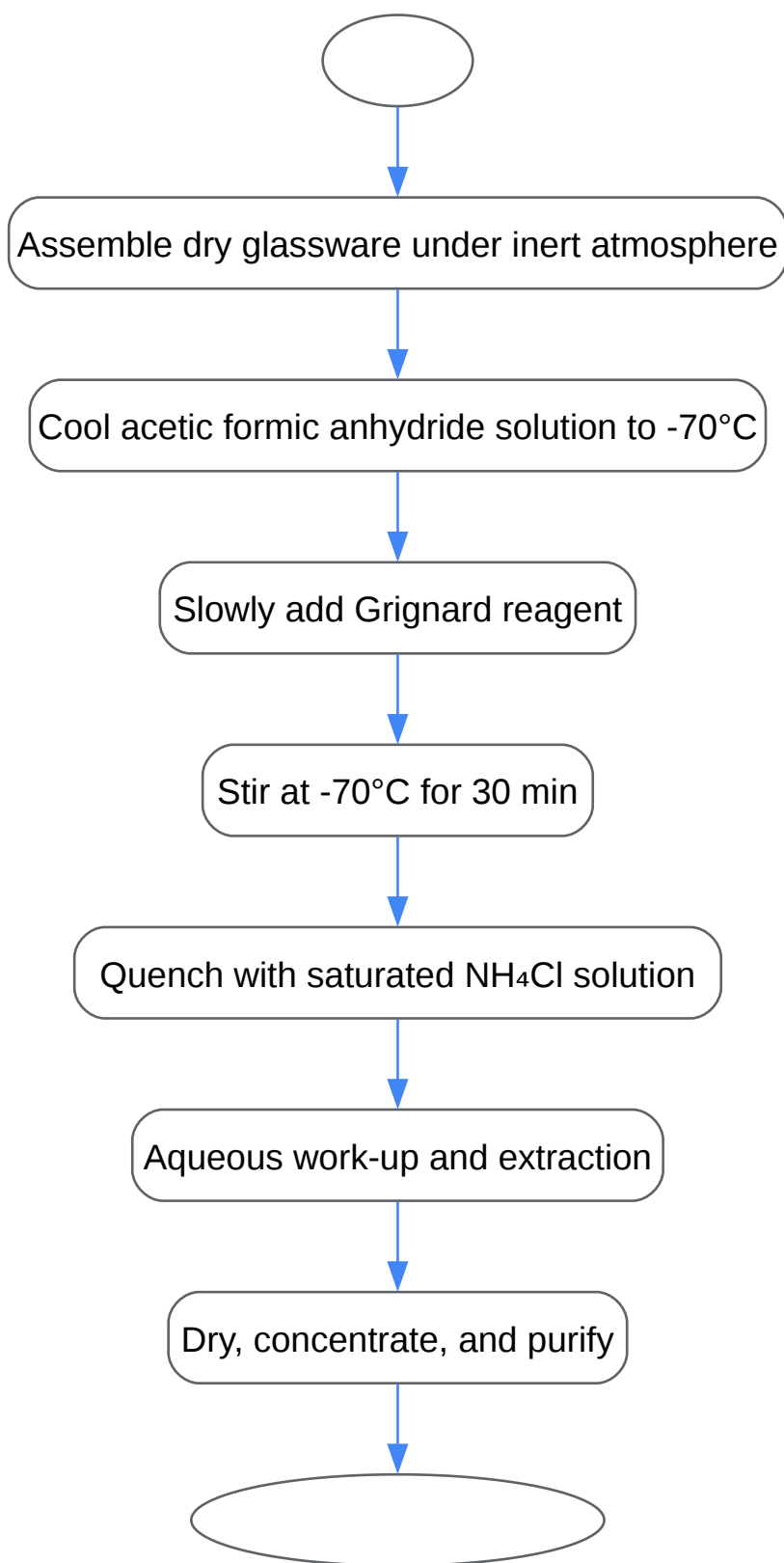
- **Addition of Grignard Reagent:** Slowly add the Grignard reagent solution (e.g., 0.13 mole) dropwise from the dropping funnel to the stirred solution of acetic **formic anhydride**, maintaining the temperature at -70°C .
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at -70°C for a specified time (e.g., 30 minutes).
- **Quenching:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.
- **Work-up:** Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If a solid precipitate is present, add dilute hydrochloric acid to dissolve it.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts. Finally, wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude aldehyde by distillation or column chromatography.

Visualizations

Reaction Mechanism

Caption: Nucleophilic attack of a Grignard reagent on acetic **formic anhydride**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for aldehyde synthesis from a Grignard reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Formic Anhydride | High-Purity Reagent | For RUO [benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Formic Anhydride in the Synthesis of Aldehydes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048480#formic-anhydride-in-the-synthesis-of-aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com